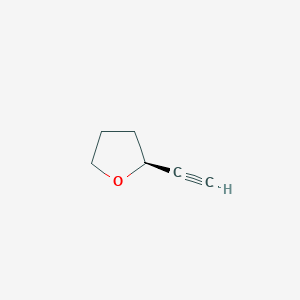
(S)-2-Ethynyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Ethynyltetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with an ethynyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynyltetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often a tetrahydrofuran derivative.
Ethynylation: The key step involves the introduction of the ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction using ethynyl halides or acetylene gas under specific conditions.
Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and costs.
Automated Purification: Using automated chromatographic systems to achieve high purity on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Ethynyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Ethynyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-2-Ethynyltetrahydrofuran exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may influence metabolic pathways by modifying enzyme activity or binding to specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-ethynyl-tetrahydrofuran: The enantiomer of (S)-2-Ethynyltetrahydrofuran, with similar but distinct properties.
2-ethynyl-tetrahydropyran: A similar compound with a six-membered ring instead of a five-membered ring.
2-ethynyl-oxetane: A compound with a four-membered ring, offering different reactivity and properties.
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2S)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m1/s1 |
InChI-Schlüssel |
DPVDWZKEDJNHKJ-ZCFIWIBFSA-N |
Isomerische SMILES |
C#C[C@@H]1CCCO1 |
Kanonische SMILES |
C#CC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















